3-(4-Methylphenyl)pyrrolidin-2-one
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Overview
Description
3-(4-Methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-methylphenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Additionally, the ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidin-2-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
3-(4-Methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(4-Methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the 4-methylphenyl group.
Pyrrolone derivatives: Compounds with a similar pyrrolidinone ring structure but different substituents.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring structure that may have different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11(10)13/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULDUVQNJCCRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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